Degranol

Catalog No.
S525560
CAS No.
551-74-6
M.F
C10H24Cl4N2O4
M. Wt
378.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Degranol

CAS Number

551-74-6

Product Name

Degranol

IUPAC Name

(2R,3R,4R,5R)-1,6-bis(2-chloroethylamino)hexane-2,3,4,5-tetrol;dihydrochloride

Molecular Formula

C10H24Cl4N2O4

Molecular Weight

378.1 g/mol

InChI

InChI=1S/C10H22Cl2N2O4.2ClH/c11-1-3-13-5-7(15)9(17)10(18)8(16)6-14-4-2-12;;/h7-10,13-18H,1-6H2;2*1H/t7-,8-,9-,10-;;/m1../s1

InChI Key

GBKLAYXZNQSPBS-XYSQQLOGSA-N

SMILES

C(CCl)NCC(C(C(C(CNCCCl)O)O)O)O.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Decranol, Degranol, Mannitlost, Mannitol Mustard, Mannitol Nitrogen Mustard, Mannomustine, Mustard, Mannitol, Mustard, Mannitol Nitrogen, Nitrogen Mustard, Mannitol

Canonical SMILES

C(CCl)NCC(C(C(C(CNCCCl)O)O)O)O.Cl.Cl

Isomeric SMILES

C(CCl)NC[C@H]([C@H]([C@@H]([C@@H](CNCCCl)O)O)O)O.Cl.Cl

Description

The exact mass of the compound Degranol is 376.049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9698. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Degranol, also known by its chemical name carbamazepine, is a medication primarily used as an anticonvulsant and mood stabilizer. It is particularly effective for managing epilepsy and trigeminal neuralgia, a type of nerve pain. The compound belongs to the class of organic compounds known as dibenzazepines, characterized by two benzene rings connected by an azepine ring. Its molecular formula is C15H12N2O, and it has a molecular weight of approximately 236.27 g/mol . Degranol is typically administered in various formulations, including tablets and suspensions, and is known for its high protein binding capacity (approximately 75-80%) .

Degranol exhibits significant biological activity through its modulation of voltage-gated sodium channels (VGSCs). By inhibiting these channels, it reduces neuronal excitability and synaptic transmission, making it effective in preventing seizures and stabilizing mood in bipolar disorder . Additionally, it has been shown to interact with other ion channels, including voltage-gated calcium channels, further contributing to its therapeutic effects .

The synthesis of Degranol typically involves several steps:

  • Formation of the dibenzazepine core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Carbamoylation: The introduction of the carbamoyl group is crucial for forming the final structure.
  • Purification: The product is purified through crystallization or chromatography to isolate the active compound from impurities.

Various synthetic routes have been developed over the years, with some focusing on optimizing yield and purity while minimizing environmental impact .

Degranol is widely used in clinical settings for:

  • Epilepsy: It is effective in controlling partial seizures and generalized tonic-clonic seizures.
  • Trigeminal Neuralgia: It alleviates severe facial pain associated with this condition.
  • Bipolar Disorder: Off-label use includes maintenance therapy for mood stabilization .
  • Neuropathic Pain: It may also be utilized in managing chronic pain conditions.

Degranol has been studied extensively for its drug interactions. Notably:

  • It induces its own metabolism via cytochrome P450 enzymes, which can lead to altered serum levels when used concurrently with other medications that affect these enzymes .
  • Genetic factors, such as the presence of specific alleles (e.g., HLA-B*1502), can increase the risk of severe dermatologic reactions like Stevens-Johnson syndrome in certain populations .
  • Concomitant use with other antiepileptic drugs can lead to increased toxicity or reduced efficacy due to competitive metabolism or pharmacodynamic interactions .

Several compounds share structural or functional similarities with Degranol. Here are a few notable examples:

Compound NameChemical FormulaPrimary UseUnique Features
LamotrigineC9H7Cl2N5AnticonvulsantActs on sodium channels but has a different mechanism; lower risk of skin reactions.
PhenytoinC15H12N2O2AnticonvulsantPrimarily used for generalized tonic-clonic seizures; exhibits zero-order kinetics at therapeutic doses.
Valproic AcidC8H16O2Mood stabilizer/AnticonvulsantEffective for various seizure types; also used for migraine prophylaxis.
OxcarbazepineC15H14N2O2AnticonvulsantStructural derivative of carbamazepine with fewer side effects and less drug interaction potential.

Degranol's uniqueness lies in its specific action on voltage-gated sodium channels combined with its significant protein binding properties, leading to distinct pharmacokinetics and efficacy profiles compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

376.049

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UOZ2JJZ3I5

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

Wikipedia

Mannomustine hydrochloride

Dates

Modify: 2024-02-18
1: Kuszmann J. [The search for anticancer agents at IDR]. Acta Pharm Hung. 2001;71(1):57-66. Hungarian. PubMed PMID: 11769097.
2: Demidova NS, Goncharova SA, Shiriaeva OA, Konovalova NP. [Sensitivity to chemotherapeutic preparations of anthracycline-resistant strains of murine leukemia P388]. Eksp Onkol. 1989;11(1):65-8. Russian. PubMed PMID: 2924713.
3: Mózsik G, Garamszegi M, Jávor T, Nagy L, Sütö G, Vincze A. A pharmacological approach to cellular mechanisms of PGI2-induced gastric cytoprotection on ethanol-induced gastric mucosal damage in rats. Acta Physiol Hung. 1989;73(2-3):207-11. PubMed PMID: 2512766.
4: Minker E, Blazso G. The effect of alkylating agents on the synaptic transmission in the frog's isolated sympathetic ganglion. Eur J Drug Metab Pharmacokinet. 1987 Oct-Dec;12(4):291-3. PubMed PMID: 2835242.
5: Suleĭmanova DG, Kuleshov NP. [Spontaneous and induced chromosome instability in patients with fragile X syndrome]. Genetika. 1987 Mar;23(3):504-9. Russian. PubMed PMID: 3569895.
6: Davydov VF, Kuzin VB. [Action of cyclophosphane and degranol on the T- and B-lymphocyte populations in the lymph nodes when administered endolymphatically]. Farmakol Toksikol. 1986 Mar-Apr;49(2):31-5. Russian. PubMed PMID: 3486778.
7: Goncharova SA, Shevtsova VN, Demidova NS, Konovalova NP. [Changes in the chemotherapy sensitivity of leukemia L1210 cells during the development of diazan resistance]. Eksp Onkol. 1985;7(3):56-9. Russian. PubMed PMID: 4017934.
8: Morozova EO. [Effect of cyclophosphane, chlorbutin and degranol on protein biosynthesis in the lymphocytes of donors and chronic lympholeukemia patients in vitro]. Eksp Onkol. 1985;7(1):52-5. Russian. PubMed PMID: 3979341.
9: Shcheglova EG, Chebotarev AN. [Correlation of the sister chromatid exchange level with chromosome aberrations induced by chemical mutagens in vivo]. Biull Eksp Biol Med. 1983 Dec;96(12):67-9. Russian. PubMed PMID: 6419793.
10: Selezneva TG, Shatalina IG, Chebotarev AN. [Relation of the effectiveness of inducing sister chromatid exchanges to the chemical structure of the mutagen]. Genetika. 1982 Feb;18(2):269-74. Russian. PubMed PMID: 7199497.
11: Kerpel-Fronius S. Hungarian anticancer drugs (antineoplastics). Ther Hung. 1982;30(3):110-21. Review. PubMed PMID: 6095482.
12: Blazsó G, Minker E. [Alkylation of ganglionic cholinergic receptors with haloalkyl amines]. Acta Pharm Hung. 1980 May;50(3):137-44. Hungarian. PubMed PMID: 7270180.
13: Ermolaeva NV, Vodolazskaia NA. [Interrelationship between the level of nuclear chromatin breakdown and drop in thymus ATP concentration in rats following gamma irradiation, degranol and hydrocortisone administration]. Radiobiologiia. 1980 Mar-Apr;20(2):169-73. Russian. PubMed PMID: 7403443.
14: Cava E, Marsan C, Accard JL, Babo P, Lemaire G. [Cytologic changes in pleural neoplastic effusions treated by local chemotherapy (author's transl)]. Arch Anat Cytol Pathol. 1980;28(6):350-4. French. PubMed PMID: 7458425.
15: Mihály A, Pór I, Bencze G, Csillik B. Effects of perineurally applied cytostatic, cytotoxic and chelating agents upon peripheral and central processes of primary nociceptive neurons. Z Mikrosk Anat Forsch. 1980;94(3):531-44. PubMed PMID: 6255694.
16: Soots A, Häyry P. Prolongation of rat cardiac allograft survival by donor pretreatment. Screening of antineoplastic drugs. Transplantation. 1978 May;25(5):259-64. PubMed PMID: 349802.
17: Karaivanova MKh. [Antitumor activity of cytostatics on a newly transplanted tumor in mice, myosarcoma ISM]. Eksp Med Morfol. 1978;17(2):72-5. Bulgarian. PubMed PMID: 658001.
18: Ermolaeva NV, Vodolazskaia NA, Beliaeva NIu. [Population of lymphoid tissue cells reacting to irradiation, exposure to degranol and hydrocortisone by DNP degradation]. Radiobiologiia. 1976 Jul-Aug;16(4):609-12. Russian. PubMed PMID: 996255.
19: Stachecki B, Kotelba-Witkowska B, Chmiel J. [Effect of cytostatic drugs on the metabolism of incubated human blood platelets]. Acta Haematol Pol. 1976;7(1):41-8. Polish. PubMed PMID: 1251675.
20: Pályi I. Mechanisms of spontaneous and induced heteroploidization and polyploidization. Acta Morphol Acad Sci Hung. 1976;24(4):307-15. PubMed PMID: 1036427.

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